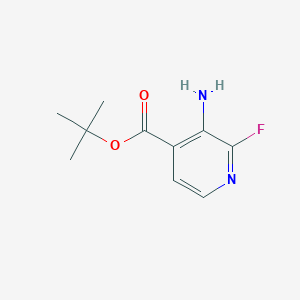
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactions
Research has delved into the synthesis and chemical reactions of compounds structurally related to "(3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone," highlighting methods to create diverse derivatives for further application:
- The study by Zaki, El-Dean, & Radwan (2014) discussed the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives, emphasizing hydrazinolysis and condensation reactions to afford a variety of compounds, which could serve as a basis for synthesizing related chemical entities (Zaki, El-Dean, & Radwan, 2014).
Anticancer Activity
Studies on compounds bearing structural similarities to the chemical of interest have shown promising anticancer effects, offering insights into potential therapeutic applications:
- LFZ-4-46, a tetrahydroisoquinoline derivative, was found to induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as a lead compound for breast and prostate cancer treatment. The study underscores the relevance of similar compounds in cancer research (Xu et al., 2021).
Antimicrobial Activity
Research into novel quinoline derivatives, including those structurally akin to "this compound," has revealed their potential in combating microbial infections:
- Novel quinoline derivatives containing pyrazoline and pyridine analogues were synthesized and displayed significant antibacterial and antifungal activities, illustrating the antimicrobial potential of similar chemical frameworks (Desai, Patel, & Dave, 2016).
Chemical Properties and Interactions
Further studies have focused on the chemical properties and interactions of related compounds, shedding light on their behavior and potential applications in various fields:
- Electrophilic activation studies of acetyl-substituted heteroaromatic compounds, including pyridines and isoquinolines, offer insights into their reactivity and potential for synthesis of new chemical entities, relevant to the chemical of interest (Klumpp et al., 2000).
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(21-8-5-12-3-1-2-4-13(12)10-21)15-11-23-16(20-15)14-9-18-6-7-19-14/h1-4,6-7,9,11H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCWRUXSNKMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)
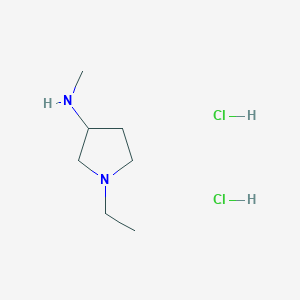
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)
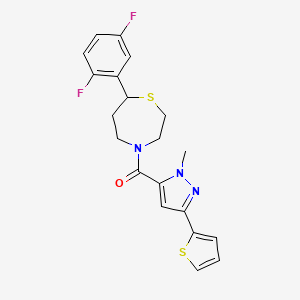
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)
![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)
![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)
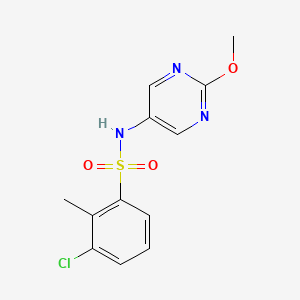
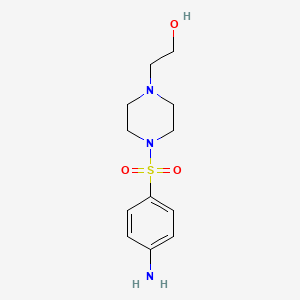
![2-[(5Z)-5-[(6-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2867691.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)
